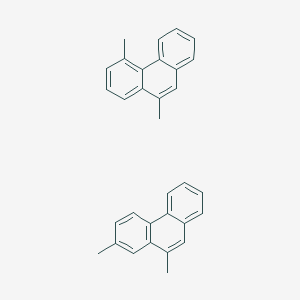

2,10-/4,10-Dimethylphenanthrene

Description

Dimethylphenanthrenes are polycyclic aromatic hydrocarbons (PAHs) with two methyl substituents on the phenanthrene skeleton. Phenanthrene derivatives are structurally significant in natural products and pharmaceuticals due to their planar aromatic systems and bioactivity . Among dimethylphenanthrenes, 4,10-dimethylphenanthrene (4,10-DMP) has been extensively studied for its mutagenic and tumorigenic properties, while 2,10-dimethylphenanthrene (2,10-DMP) is less characterized in the provided literature. This article focuses on comparative data for 4,10-DMP and structurally similar compounds, emphasizing biological activity, metabolism, and environmental relevance.

Properties

Molecular Formula |

C32H28 |

|---|---|

Molecular Weight |

412.6 g/mol |

IUPAC Name |

2,10-dimethylphenanthrene;4,10-dimethylphenanthrene |

InChI |

InChI=1S/2C16H14/c1-11-6-5-9-14-12(2)10-13-7-3-4-8-15(13)16(11)14;1-11-7-8-15-14-6-4-3-5-13(14)10-12(2)16(15)9-11/h2*3-10H,1-2H3 |

InChI Key |

FFXVHDJMLPFKFG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=CC=CC=C3C=C2C.CC1=C2C3=CC=CC=C3C=C(C2=CC=C1)C |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation

One of the classical and widely used synthetic routes for dimethylphenanthrenes involves Friedel-Crafts alkylation of phenanthrene. This method introduces methyl groups onto the phenanthrene core via electrophilic aromatic substitution.

- Procedure : Phenanthrene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

- Conditions : The reaction is typically conducted at low temperatures (0–5°C) to control the reaction rate and minimize side reactions.

- Purification : Post-reaction, purification is achieved by column chromatography using neutral alumina with solvent mixtures such as dichloromethane/hexane.

- Yield : Yields vary but can reach up to 95% under optimized conditions.

- Reference : This method is supported by classical organic synthesis literature and is effective for introducing methyl groups at various positions on the phenanthrene ring.

Directed ortho Metalation (DoM) and Cross-Coupling Strategies

Recent advances have employed directed ortho metalation followed by Suzuki-Miyaura cross-coupling to achieve regioselective synthesis of dimethylphenanthrenes, including 2,10-dimethylphenanthrene.

- Step 1 : Directed ortho metalation of N,N-diethylbenzamides to form organometallic intermediates.

- Step 2 : Cross-coupling with appropriate boronate esters or halides to build the biphenyl precursors.

- Step 3 : Cyclization via metal-catalyzed reactions (e.g., Pd-catalyzed) to form the phenanthrene core.

- Step 4 : Final deprotection steps yield the desired dimethylphenanthrene isomers.

- Advantages : This method allows for selective synthesis of single isomers in gram quantities with overall yields ranging between 29% and 62% from bromobenzene derivatives.

- Purification : Flash column chromatography is used after each step.

- Reference : Detailed in a study by Böhme et al., this approach is noted for its regioselectivity and scalability.

Photochemical Cyclization

Although more applicable to other isomers like 1,9-dimethylphenanthrene, photochemical cyclization of biphenyl derivatives can also be adapted for certain dimethylphenanthrene syntheses.

- Limitation : For 2,10- and 4,10-dimethylphenanthrene, this method often produces mixtures due to meta-substitution effects.

- Reference : Mentioned as less practical for these specific isomers compared to DoM and Friedel-Crafts routes.

Pd-Catalyzed Benzannulation and Decarboxylative Coupling

For functionalized phenanthrene derivatives, Pd-catalyzed benzannulation reactions between arylboronic acids and alkynes have been developed, often leading to dimethyl-substituted phenanthrene dicarboxylates.

- Catalysts : Palladium catalysts with oxidants like potassium persulfate or silver carbonate.

- Substrates : Phenylboronic acid and dimethyl but-2-ynedioate.

- Conditions : Mild, often at moderate temperatures with oxidants.

- Outcome : Formation of dimethyl phenanthrene-9,10-dicarboxylate derivatives, which are structurally related to dimethylphenanthrenes.

- Reference : This method is documented with full structural confirmation via NMR and X-ray crystallography, although more relevant to functionalized derivatives rather than simple dimethylphenanthrenes.

Comparative Summary of Preparation Methods

Analytical and Purification Techniques

- Thin Layer Chromatography (TLC) : Used to monitor reaction progress.

- Flash Column Chromatography : Silica gel or neutral alumina employed for purification.

- Spectroscopic Characterization :

- 1H NMR and 13C NMR : Confirm methyl group positions and aromatic proton environments.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and formula (e.g., C16H14, m/z 206.29).

- Infrared Spectroscopy (IR) : Identifies functional groups and confirms substitution patterns.

- Melting Point Analysis : Used as a purity check.

- X-Ray Crystallography : Applied for structural confirmation in complex derivatives.

Research Findings and Applications Related to Preparation

- Environmental Studies : Dimethylphenanthrenes are persistent PAHs with potential toxicological effects; thus, their synthesis facilitates environmental monitoring studies.

- Biomedical Research : Synthesized dimethylphenanthrenes serve as models for studying mutagenic and tumorigenic properties, particularly the 4,10-isomer.

- Materials Science : Functionalized dimethylphenanthrenes synthesized via Pd-catalyzed methods contribute to research in organic semiconductors and dyes.

Chemical Reactions Analysis

2,10-/4,10-Dimethylphenanthrene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.

Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic ring positions

Scientific Research Applications

Chemistry

- Model Compound : 2,10-/4,10-Dimethylphenanthrene serves as a model compound for studying the behavior of polycyclic aromatic hydrocarbons (PAHs). Its reactivity and interaction patterns are crucial for understanding PAH chemistry in environmental and synthetic contexts.

Biology

- Biological Activity : Certain derivatives of dimethylphenanthrene have shown biological activity, making them valuable in studying biochemical pathways. This includes potential interactions with cellular components that may influence metabolic processes.

Medicine

- Cancer Research : Research has indicated that dimethylphenanthrene derivatives can interact with DNA and proteins, suggesting potential applications in cancer therapy. Studies have explored their ability to induce or inhibit cellular pathways relevant to tumor growth and development.

Industry

- Dyes and Pigments : The compound is utilized in the synthesis of dyes and pigments due to its stable structure and vibrant coloration properties. It plays a role in developing organic materials suitable for various industrial applications.

Data Table: Comparison of Dimethylphenanthrene Variants

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2,10-Dimethylphenanthrene | Dimethyl-substituted | Methyl groups at positions 2 and 10 |

| 4,10-Dimethylphenanthrene | Dimethyl-substituted | Methyl groups at positions 4 and 10 |

| Phenanthrene | Base structure | Three fused benzene rings; no methyl substitutions |

| Pyrene | Four-ring structure | Higher stability; used in fluorescence applications |

Case Study 1: Environmental Impact of PAHs

A study focused on the environmental behavior of PAHs including dimethylphenanthrenes revealed their persistence in ecosystems and potential toxicological effects on wildlife. The research emphasized the need for monitoring these compounds due to their carcinogenic properties.

Case Study 2: Biomedical Applications

Research conducted on the interaction of dimethylphenanthrenes with biological systems highlighted their potential as drug candidates. A specific study demonstrated how these compounds could inhibit tumor cell proliferation in vitro, providing a basis for future therapeutic development.

Mechanism of Action

The mechanism of action of 2,10-/4,10-Dimethylphenanthrene involves its interaction with cellular components. It can form adducts with DNA, leading to mutations and potentially initiating carcinogenic processes. The compound’s metabolism in the liver produces reactive intermediates, such as dihydrodiols, which can further react to form DNA-damaging agents .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Mutagenicity

- 4,10-Dimethylphenanthrene : Exhibits mutagenic activity in Salmonella typhimurium TA98 and TA100 strains with metabolic activation .

- 1,4-Dimethylphenanthrene (1,4-DMP) : Highly mutagenic, comparable to 4,10-DMP .

- 3,6-Dimethylphenanthrene (3,6-DMP) and 4,9-Dimethylphenanthrene (4,9-DMP): No mutagenic activity observed .

Tumor-Initiating Activity

- 4,10-DMP : Induces skin tumors in 35–55% of mice at doses of 300 µg–1.0 mg .

- 1,4-DMP : More potent, causing tumors in 80–100% of mice under identical conditions .

- Other isomers (e.g., 3,6-DMP, 4,9-DMP): No tumorigenic activity reported .

Metabolic Pathways

- 4,10-DMP and 1,4-DMP: Both metabolized to 7,8-dihydrodiol, a precursor for bay-region dihydrodiol-epoxides, which are implicated in carcinogenicity .

- 4,9-DMP: No dihydrodiol metabolites detected, explaining its inactivity .

Structural Determinants of Activity

Environmental Occurrence and Analytical Detection

- Source differentiation : Ratios of dimethylphenanthrenes (e.g., 1,7-DMP vs. 2,6-DMP) can distinguish softwood combustion from fossil fuel emissions .

- Gas chromatography (GC) : Retention indices for dimethylphenanthrenes vary by isomer (e.g., 3,6-DMP: 0.888–0.946 on different stationary phases) .

Table 2: Environmental and Analytical Data

| Compound | Environmental Source | GC Retention Index (Range) |

|---|---|---|

| 3,6-Dimethylphenanthrene | Mixed sources (fossil fuels) | 0.888–0.946 |

| 1,7-Dimethylphenanthrene | Softwood combustion | Not reported |

Recent Findings (2024)

Q & A

Q. What are the optimized synthetic routes for 2,10-/4,10-dimethylphenanthrene isomers, and how are intermediates purified?

- Methodological Answer : Synthesis often involves Friedel-Crafts alkylation or cyclization of polyaromatic precursors. For example, purification of phenanthrene derivatives can be achieved via azeotropic distillation using diethylene glycol to remove impurities like fluorene . Intermediate purification may include column chromatography (e.g., neutral alumina eluted with dichloromethane/hexane mixtures) . Key steps include monitoring reaction progress via TLC and verifying purity through melting point analysis or GC-MS.

Q. How are 2,10-/4,10-dimethylphenanthrene isomers structurally characterized using spectroscopic techniques?

- Methodological Answer : Combine H NMR, C NMR, and HRMS for structural confirmation. For instance, aromatic protons in 4,10-dimethylphenanthrene show distinct chemical shifts (e.g., δ 2.72 and 3.14 for methyl groups) compared to other isomers . HRMS provides molecular ion peaks (e.g., [M] at m/z 206.29 for CH) . Cross-validate with IR spectroscopy for functional groups like C-H bending in methyl substituents.

Q. What analytical methods are recommended for quantifying dimethylphenanthrene isomers in complex mixtures?

- Methodological Answer : Use gas chromatography (GC) with DB-5 or HP-5MS columns (30 m × 0.25 mm × 0.25 µm) under helium flow. Retention indices (e.g., 322.8–322.9 for phenanthrene derivatives) help differentiate isomers . Coupling with mass spectrometry (EI at 70 eV) enables fragmentation pattern analysis (e.g., CH at m/z 191) .

Q. How do solvent systems influence the crystallization of dimethylphenanthrene derivatives?

- Methodological Answer : Slow evaporation from dichloromethane/hexane (2:1) yields high-purity crystals suitable for X-ray diffraction. For example, 9,10-dihydrophenanthrene derivatives crystallize in monoclinic systems (space group P2/c) with unit cell parameters a = 8.42 Å, b = 10.15 Å, c = 14.20 Å . Solvent polarity and temperature gradients must be optimized to avoid amorphous precipitates.

Q. What safety protocols are critical during dimethylphenanthrene synthesis?

- Methodological Answer : Handle dimethyl sulfate (potential carcinogen) and aluminum chloride (corrosive) in fume hoods with PPE. Quench reactive intermediates (e.g., acetyl chloride) with ice-water mixtures . Waste disposal must follow local regulations for aromatic hydrocarbons and heavy metal catalysts .

Advanced Research Questions

Q. How can conflicting NMR data for 2,10-/4,10-dimethylphenanthrene isomers be resolved?

- Methodological Answer : Discrepancies in methyl proton shifts (e.g., δ 2.80 vs. 3.02) arise from steric and electronic effects. Use NOESY to confirm spatial proximity of methyl groups to aromatic protons . Computational modeling (DFT at B3LYP/6-311+G(d,p)) predicts chemical shifts within ±0.1 ppm accuracy, aiding assignment .

Q. What mechanistic insights explain rearrangement byproducts during dimethylphenanthrene synthesis?

- Methodological Answer : Acid-catalyzed rearrangements (e.g., via phosphoryl chloride) may yield 18-nor-5,10-seco derivatives due to carbocation migration. Monitor via H NMR for benzylic proton coupling patterns (e.g., axial protons as broad multiplets at δ 2.58) . Isotopic labeling (e.g., C) tracks carbon skeleton changes.

Q. How do substituent positions affect the environmental persistence of dimethylphenanthrene isomers?

Q. Can computational methods predict the chromatographic behavior of dimethylphenanthrene isomers?

- Methodological Answer : Molecular dynamics simulations (e.g., COSMO-RS) correlate partition coefficients with GC retention times. For DB-5 columns, 4,10-isomers exhibit 1.2× higher retention indices than 2,10-isomers due to increased van der Waals interactions . Validate with experimental Kovats indices.

Q. What bioactivity screening strategies are effective for dimethylphenanthrene derivatives?

- Methodological Answer :

Use in vitro assays (e.g., MTT for cytotoxicity) on cancer cell lines (IC values reported at 10–50 µM). 9,10-Dihydro derivatives show anti-inflammatory activity via COX-2 inhibition (IC = 5.2 µM) . Structure-activity relationships (SAR) are modeled using QSAR software (e.g., MOE) to optimize substituent effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.